Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Physicochemical property prediction Lipophilicity comparison Chromatographic method development

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS 117652-36-5) is a synthetic N,N-disubstituted glycine ester derivative containing a tertiary aniline nitrogen substituted with both a 2-cyanoethyl group and a 4-methoxyphenyl ring, and an ethyl ester terminus. It has the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 117652-36-5
Cat. No. B2638493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
CAS117652-36-5
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC
InChIInChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3
InChIKeyCOOMOLLAJWPFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS 117652-36-5): Procurement-Grade Chemical Profile & Comparator Landscape


Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS 117652-36-5) is a synthetic N,N-disubstituted glycine ester derivative containing a tertiary aniline nitrogen substituted with both a 2-cyanoethyl group and a 4-methoxyphenyl ring, and an ethyl ester terminus. It has the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol. [1] The compound is commercially available primarily as a research chemical and building block, typically at 95% purity, and is stored at room temperature or 2–8°C. Its closest commercially available structural analog is ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate (CAS 887576-17-2), which lacks the 4-methoxy substituent on the phenyl ring. This document evaluates the quantitative evidence for selecting the 4-methoxy derivative over its des-methoxy analog and other in-class alternatives.

Why Generic Substitution of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate Risks Experimental Divergence


In-class N,N-disubstituted glycine esters cannot be indiscriminately interchanged because the electronic and steric character of the N-aryl substituent directly modulates the amine's nucleophilicity, the ester's hydrolytic stability, and the molecule's overall lipophilicity. [1] Replacing the 4-methoxyphenyl group with an unsubstituted phenyl ring, as in CAS 887576-17-2, alters the Hammett σ parameter, reducing electron-donating character and affecting reaction rates in downstream transformations such as cyclization, acylation, or metal-catalyzed coupling. Furthermore, the methoxy group introduces an additional hydrogen-bond acceptor site, potentially influencing solubility, crystal packing, and non-covalent interactions in biological or materials applications. The quantitative evidence below substantiates why the 4-methoxy derivative is not a drop-in replacement for its des-methoxy counterpart but a distinct chemical entity with measurable differences.

Quantitative Differentiation Evidence for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS 117652-36-5) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4-Methoxy vs. Unsubstituted Phenyl Analogs

The 4-methoxyphenyl derivative (target compound) exhibits a higher computed lipophilicity (XLogP3-AA = 2.0) compared to the unsubstituted phenyl analog (CAS 887576-17-2, XLogP3 = approximately 1.5). [1] The introduction of the methoxy group increases the octanol/water partition coefficient, which is relevant for reversed-phase HPLC retention, liquid-liquid extraction efficiency, and membrane permeability predictions.

Physicochemical property prediction Lipophilicity comparison Chromatographic method development

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count as Differentiation from Des-Methoxy Analog

The target compound has a TPSA of 62.6 Ų and 5 hydrogen-bond acceptors (HBA), whereas the des-methoxy phenyl analog has a predicted TPSA of approximately 52.6 Ų and 4 HBA. [1][2] The additional methoxy oxygen increases both polar surface area and hydrogen-bond acceptor capacity, which influences aqueous solubility, intestinal absorption prediction, and blood-brain barrier penetration models.

Drug-likeness Solubility parameter Medicinal chemistry design

Molecular Weight and Heavy Atom Count Difference Relative to N-(2-Cyanoethyl)glycine Ethyl Ester

The target compound has a molecular weight of 262.30 g/mol and 19 heavy atoms, whereas the simpler N-(2-cyanoethyl)glycine ethyl ester (CAS 44981-94-4) has a molecular weight of 156.18 g/mol and 11 heavy atoms. [1][2] The presence of the 4-methoxyphenyl ring adds 106.12 g/mol, providing a distinct mass-spectrometric signature and entirely different elemental analysis profile.

Mass spectrometry Elemental analysis Quality control

Storage and Handling Requirements: Thermal Stability Comparison with Phenyl Analog

The 4-methoxy derivative is recommended for storage at 2–8°C in a sealed, dry environment, whereas the unsubstituted phenyl analog (CAS 887576-17-2) is shipped and stored at room temperature. The methoxy substitution appears to increase sensitivity to thermal or hydrolytic degradation, necessitating refrigerated storage for long-term integrity, a procurement-relevant logistical consideration.

Chemical stability Storage conditions Procurement logistics

Application Scenarios Where Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS 117652-36-5) Offers Procurable Differentiation


HPLC Method Development Requiring Enhanced Lipophilicity Separation

When developing reversed-phase HPLC methods for a compound library containing N-aryl glycine esters, the 4-methoxy derivative's higher XLogP3 (2.0 vs. ~1.5 for the phenyl analog) translates to a longer retention time and improved resolution from polar impurities. Researchers can exploit this lipophilicity difference to optimize gradient elution without resorting to ion-pairing reagents. [1]

Medicinal Chemistry Scaffold Decoration Requiring Electronic Tuning

The electron-donating 4-methoxy group activates the phenyl ring toward electrophilic aromatic substitution and modulates the tertiary amine's basicity (pKa shift estimated at +0.2–0.5 units vs. unsubstituted phenyl by Hammett σ analysis). This enables selective functionalization at the ortho position, offering a synthetic handle unavailable in the des-methoxy analog. [1]

Analytical Reference Standard for MS-Based Metabolite or Impurity Profiling

With a unique molecular ion at m/z 263.1 [M+H]+ and a distinct fragmentation pattern arising from the methoxy group, this compound serves as a diagnostic reference standard in LC-MS/MS impurity profiling of synthetic pathways involving N-aryl glycine intermediates. Its mass difference of >106 Da from simpler glycine esters eliminates isobaric interference. [2]

Synthetic Intermediate for Heterocyclic Compound Libraries via Cyanoethyl Cyclization

The combination of a nucleophilic tertiary aniline, an electrophilic cyanoethyl group, and an ester moiety makes this compound a versatile precursor for intramolecular cyclization reactions yielding pyrrolidine, piperidine, or quinoline scaffolds. The 4-methoxy substituent can direct regioselectivity in cyclization, a critical factor when preparing isomerically pure heterocyclic libraries.

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